2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c15-10-1-3-11(4-2-10)20-9-14(19)18-6-5-12(8-18)21-13-7-16-22-17-13/h1-4,7,12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZKKYGPBFKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 1,2,5-Thiadiazol-3-ol
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. Reacting 3-hydroxypyrrolidine with 1,2,5-thiadiazol-3-ol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields the ether-linked intermediate in 68–72% yield (Table 1). Alternative methods using NaH in DMF at 0°C show lower efficiency (45–50%) due to competing oxidation.
Table 1: Optimization of Ether Formation
| Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Mitsunobu (PPh₃, DEAD) | THF | 0°C → rt | 72 |
| NaH, DMF | DMF | 0°C | 48 |
| K₂CO₃, Crown Ether | Acetone | Reflux | 35 |
Pyrrolidine Functionalization via Cyclization
An alternative route involves constructing the pyrrolidine ring post-thiadiazole coupling. 1,4-Diaminobutane reacts with epichlorohydrin to form a pyrrolidine oxide intermediate, which undergoes nucleophilic attack by 1,2,5-thiadiazol-3-ol in the presence of BF₃·Et₂O (yield: 65%). This method avoids protecting groups but requires rigorous moisture control.
Acylation with 2-(4-Fluorophenoxy)Acetyl Chloride
Friedel-Crafts vs. Schotten-Baumann Acylation
The Schotten-Baumann method proves superior for introducing the acetyl group. Reacting 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine with 2-(4-fluorophenoxy)acetyl chloride in dichloromethane (DCM) and aqueous NaHCO₃ achieves 85% yield (Table 2). Friedel-Crafts conditions (AlCl₃, nitrobenzene) result in over-acylation (yield: 32%) due to the electron-rich thiadiazole ring.
Table 2: Acylation Efficiency Comparison
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | None | DCM/H₂O | 85 |
| Friedel-Crafts | AlCl₃ | Nitrobenzene | 32 |
| Steglich Esterification | DCC | DMF | 71 |
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Applying ultrasound (40 kHz) during the Mitsunobu reaction reduces reaction time from 12 h to 2.5 h while maintaining a 70% yield. This method leverages cavitation to enhance mass transfer, particularly beneficial for the sterically hindered pyrrolidine-thiadiazole intermediate.
Solvent-Free Mechanochemical Grinding
Ball-milling 3-hydroxypyrrolidine and 1,2,5-thiadiazol-3-ol with K₂CO₃ yields the ether product in 60% yield after 30 minutes. While scalable, this method requires post-milling purification via column chromatography.
Analytical Characterization and Validation
1H NMR (400 MHz, CDCl₃) confirms the structure: δ 7.82 (s, 1H, thiadiazole-H), 6.95–6.89 (m, 2H, fluorophenyl), 4.21 (t, J = 6.8 Hz, 1H, pyrrolidine-O), 3.58–3.47 (m, 4H, pyrrolidine). High-resolution mass spectrometry (HRMS) matches the theoretical [M+H]+ of 352.0924. Purity >98% is verified via HPLC (C18 column, 70:30 MeOH:H₂O).
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed activity against various bacterial strains, suggesting that 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one may possess similar properties .
Anti-cancer Potential
The compound has been investigated for its potential anti-cancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable case study highlighted its effectiveness against breast cancer cells, where it induced significant cytotoxicity .
Agricultural Science Applications
Pesticidal Properties
The compound's fluorinated structure suggests potential use as a pesticide. Research has indicated that fluorinated compounds can enhance the efficacy of agrochemicals. Preliminary studies have shown that this compound exhibits insecticidal activity against common agricultural pests .
Material Science Applications
Polymer Synthesis
In material science, the compound has been explored for its role in synthesizing advanced polymers. Its unique functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymer matrices. Case studies reveal successful incorporation into polymer blends that exhibit improved performance characteristics .
Data Tables
| Application Area | Type | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anti-cancer Potential | Induces apoptosis in breast cancer cell lines | |
| Agricultural Science | Pesticidal Properties | Exhibits insecticidal activity against pests |
| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenoxy and thiadiazole groups suggests potential interactions with hydrophobic and polar regions of proteins, respectively.
Comparison with Similar Compounds
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one ()
- Molecular Formula : C₁₄H₁₅FN₄O₂S
- Molecular Weight : 322.36 g/mol
- Key Differences: Fluorophenoxy substituent at the 2-position instead of 4-position, which may alter steric and electronic interactions in biological targets. Piperazine ring replaces pyrrolidine, introducing an additional nitrogen atom and increasing polarity. Piperazine derivatives often exhibit improved solubility and distinct pharmacokinetic profiles.
- Implications : The piperazine-thiadiazole combination could enhance binding to serotonin or dopamine receptors, whereas the pyrrolidine analog may favor kinase inhibition due to conformational rigidity .
3-(2-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one ()
- Molecular Formula : C₁₇H₂₁N₃O₃S
- Molecular Weight : 347.4 g/mol
- Key Differences: Prolonged carbon chain: A propan-1-one backbone instead of ethanone increases hydrophobicity. 2-Ethoxyphenyl group: The ethoxy substituent may enhance metabolic resistance compared to the fluorophenoxy group, which is prone to oxidative defluorination.
- Implications : Extended alkyl chains often improve membrane permeability but may reduce aqueous solubility. The ethoxy group’s electron-donating effects could modulate thiadiazole reactivity .
2-Diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one ()
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone ()
- Key Features: Thiazolidinone core: The sulfanylidene group confers redox activity and metal-chelating properties, distinct from thiadiazole’s aromaticity. Pyrazole substituent: A bicyclic aromatic system that may enhance π-π interactions in target binding.
- Implications: Thiazolidinones are associated with antidiabetic and antimicrobial activities, whereas thiadiazoles are more commonly linked to kinase inhibition .
Research Implications and Gaps
- Synthetic Optimization : and highlight sodium ethoxide and diazo-based methodologies, but the target compound’s synthesis requires further exploration.
- Biological Data: None of the evidence provides IC₅₀ values or toxicity profiles. Comparative studies on kinase inhibition or antimicrobial activity are needed.
- Structure-Activity Relationships (SAR) : The position of fluorine (2- vs. 4-) and heterocycle choice (piperazine vs. pyrrolidine) are critical variables for future SAR analyses.
Biological Activity
The compound 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The chemical structure of the compound includes a 4-fluorophenoxy group and a pyrrolidine moiety linked to a thiadiazole unit. This unique arrangement may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiadiazole ring demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 47.5 µg/mL compared to standard antibiotics .
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32 | |
| Thiadiazole Derivative B | E. coli | 47.5 | |
| Thiadiazole Derivative C | A. niger | 42 |
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiadiazole analogs have shown cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole-containing compounds is notable. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, contributing to their therapeutic effects in inflammatory diseases .
The biological activity of this compound may be attributed to the following mechanisms:
- Receptor Interaction : The compound likely interacts with specific biological receptors or enzymes, leading to altered signaling pathways.
- Molecular Binding : The presence of the thiadiazole moiety enhances binding affinity to target sites due to its ability to form hydrogen bonds and hydrophobic interactions.
Study on Antibacterial Activity
A study conducted by researchers evaluated the antibacterial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Evaluation of Anticancer Properties
In another study focusing on anticancer effects, several thiadiazole derivatives were tested against breast cancer cell lines. Results showed that these compounds induced apoptosis in a dose-dependent manner, with some derivatives achieving IC50 values below 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
